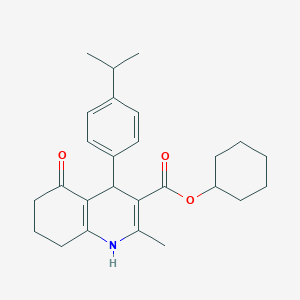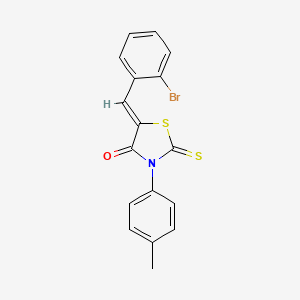
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide, also known as DICM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DICM is a small molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide may be able to alter gene expression patterns in cancer cells, leading to cell death. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.
実験室実験の利点と制限
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has several advantages for laboratory experiments, including its small molecular size and ease of synthesis. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide in laboratory experiments. For example, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be cytotoxic at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. One area of interest is the development of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another potential direction is the investigation of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide and to explore its potential applications in other areas of scientific research, such as inflammation and pain management.
合成法
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 3,4-dihydro-1H-isochromene in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
科学的研究の応用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been investigated for its potential anti-inflammatory and analgesic properties.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-6-14(7-9-15)18(20)19-12-17-16-5-3-2-4-13(16)10-11-22-17/h2-9,17H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYIGHFRVRPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)


![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)

